

# Application Notes and Protocols: Enantioselective Reduction of β-Ketoesters with (S)-Dtb-Spiropap

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Compound of Interest		
Compound Name:	(S)-Dtb-Spiropap	
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These application notes provide a comprehensive overview and detailed protocols for the highly efficient and enantioselective reduction of  $\beta$ -ketoesters to their corresponding chiral  $\beta$ -hydroxy esters using the iridium catalyst precursor, [(S)-DTBM-SpiroPAP-Ir(COD)]CI. This catalytic system is renowned for its high turnover numbers, excellent enantioselectivity, and broad substrate scope, particularly for challenging  $\beta$ -aryl- $\beta$ -ketoesters.[1][2]

### **Overview and Key Features**

The iridium complex bearing the chiral spiro pyridine-aminophosphine ligand, **(S)-Dtb-Spiropap**, is a powerful catalyst for asymmetric hydrogenation. The tridentate nature of the SpiroPAP ligand contributes to the high stability and activity of the iridium catalyst.[1][2] This system is particularly effective for the reduction of  $\beta$ -ketoesters, which are valuable precursors for the synthesis of pharmaceuticals and other biologically active molecules.

#### Key Advantages:

- High Enantioselectivity: Achieves excellent enantiomeric excesses (ee), often exceeding 96%.[1][2]
- High Yields: Consistently provides high yields of the desired chiral β-hydroxy esters.[1][2]



- Mild Reaction Conditions: The hydrogenation can be performed at room temperature and relatively low hydrogen pressures.[1]
- High Catalyst Efficiency: Demonstrates high turnover numbers (TONs), making it a costeffective option for larger-scale synthesis.[1]

## **Quantitative Data Summary**

The following table summarizes the performance of the Ir-(S)-Dtb-Spiropap catalyst in the asymmetric hydrogenation of various  $\beta$ -aryl- $\beta$ -ketoesters.



Entry	Substrate (β- Ketoester)	Product (β- Hydroxy Ester)	Yield (%)	ee (%)
1	Ethyl benzoylacetate	Ethyl (S)-3- hydroxy-3- phenylpropanoat e	98	98
2	Ethyl 2- chlorobenzoylac etate	Ethyl (S)-3-(2- chlorophenyl)-3- hydroxypropanoa te	96	99.8
3	Ethyl 3- chlorobenzoylac etate	Ethyl (S)-3-(3- chlorophenyl)-3- hydroxypropanoa te	97	97
4	Ethyl 4- chlorobenzoylac etate	Ethyl (S)-3-(4- chlorophenyl)-3- hydroxypropanoa te	98	96
5	Ethyl 4- methoxybenzoyl acetate	Ethyl (S)-3- hydroxy-3-(4- methoxyphenyl)p ropanoate	93	96
6	Ethyl 2- naphthoylacetate	Ethyl (S)-3- hydroxy-3- (naphthalen-2- yl)propanoate	95	99

Reaction Conditions: 0.1 mol% Ir-**(S)-Dtb-Spiropap**, [KOtBu] = 0.02 M, [Substrate] = 1 M, 8 atm  $H_2$ , anhydrous EtOH, room temperature, 2-4 hours.[1]

## **Experimental Protocols**



This section provides a detailed methodology for the enantioselective reduction of a representative  $\beta$ -ketoester, ethyl benzoylacetate.

### **Materials and Reagents**

- [(S)-DTBM-SpiroPAP-Ir(COD)]Cl catalyst precursor
- Ethyl benzoylacetate (substrate)
- Anhydrous ethanol (EtOH)
- Potassium tert-butoxide (KOtBu)
- Hydrogen gas (H<sub>2</sub>)
- Argon or Nitrogen gas (for inert atmosphere)
- Standard glassware for air-sensitive reactions (e.g., Schlenk line, glovebox)
- Autoclave or high-pressure reactor

#### **Catalyst Activation and Reaction Setup**

A stock solution of the iridium catalyst and the base is typically prepared beforehand under an inert atmosphere.

Catalyst Stock Solution Preparation (Example):

- In a glovebox, to a 10 mL volumetric flask, add [(S)-DTBM-SpiroPAP-Ir(COD)]Cl (e.g., 9.4 mg, 0.01 mmol).
- Add anhydrous ethanol to dissolve the catalyst precursor.
- Add the appropriate amount of a stock solution of KOtBu in ethanol to achieve the desired base concentration.
- Dilute with anhydrous ethanol to the 10 mL mark. This solution is now ready for use in the hydrogenation reactions.



#### **General Procedure for Asymmetric Hydrogenation**

- To a glass liner for an autoclave, add the β-ketoester substrate (e.g., ethyl benzoylacetate,
  1.0 mmol).
- Under a stream of argon or inside a glovebox, add the required volume of the catalyst stock solution (e.g., 1.0 mL of a 0.001 M solution for a substrate/catalyst ratio of 1000:1).
- Add any additional anhydrous ethanol to reach the desired substrate concentration (e.g., 1 M).
- Place the glass liner inside the autoclave.
- Seal the autoclave and purge with hydrogen gas 3-5 times.
- Pressurize the autoclave to the desired hydrogen pressure (e.g., 8 atm).
- Stir the reaction mixture at room temperature for the specified time (e.g., 2-4 hours).
- Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing by TLC or GC.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with argon or nitrogen.
- Remove the reaction mixture from the autoclave.

#### **Work-up and Purification**

- Concentrate the reaction mixture under reduced pressure to remove the ethanol.
- The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
- Combine the fractions containing the pure product and concentrate under reduced pressure to yield the chiral β-hydroxy ester.
- Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.



# Visualizations Logical Relationship of Reaction Components



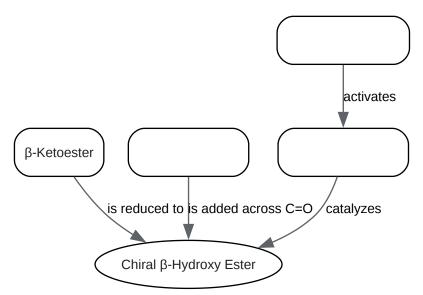


Figure 1: Key Components in Catalytic Reduction



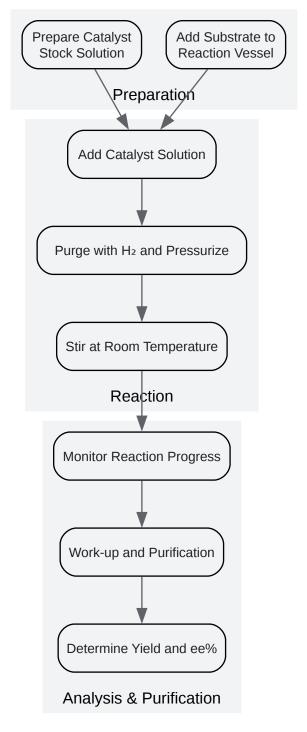


Figure 2: Experimental Workflow

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#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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